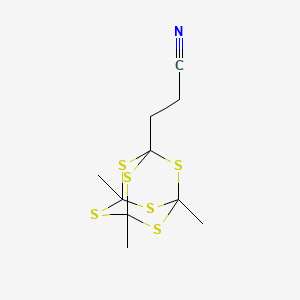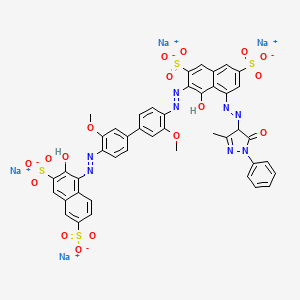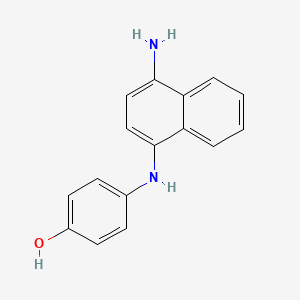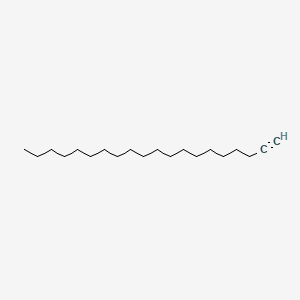![molecular formula C18H14 B13799932 16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)
16-Methyl-15H-cyclopenta[a]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Methyl-15H-cyclopenta[a]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H16 This compound is characterized by a cyclopenta[a]phenanthrene core structure with a methyl group attached at the 16th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Methyl-15H-cyclopenta[a]phenanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a phenanthrene derivative, a Friedel-Crafts alkylation can be employed to introduce the methyl group at the desired position. Subsequent cyclization reactions can then form the cyclopenta ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and selectivity. The specific methods can vary depending on the desired purity and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
16-Methyl-15H-cyclopenta[a]phenanthrene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
16-Methyl-15H-cyclopenta[a]phenanthrene has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactivity, which can provide insights into the behavior of polycyclic aromatic hydrocarbons.
Medicine: Its derivatives may have pharmacological properties that could be explored for therapeutic applications.
Industry: It can be used as a precursor in the synthesis of more complex organic molecules or materials.
Wirkmechanismus
The mechanism of action of 16-Methyl-15H-cyclopenta[a]phenanthrene involves its interaction with molecular targets such as enzymes or receptors. The specific pathways can vary depending on the biological context. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound of 16-Methyl-15H-cyclopenta[a]phenanthrene, lacking the methyl group and cyclopenta ring.
Cyclopenta[a]phenanthrene: Similar structure but without the methyl group at the 16th position.
Methylphenanthrene: Various isomers with a methyl group attached at different positions on the phenanthrene core.
Uniqueness
This compound is unique due to the specific positioning of the methyl group and the presence of the cyclopenta ring, which can influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C18H14 |
|---|---|
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
16-methyl-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H14/c1-12-10-14-7-9-16-15-5-3-2-4-13(15)6-8-17(16)18(14)11-12/h2-10H,11H2,1H3 |
InChI-Schlüssel |
CTQXAKHIPNYJTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
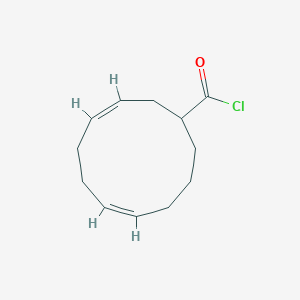
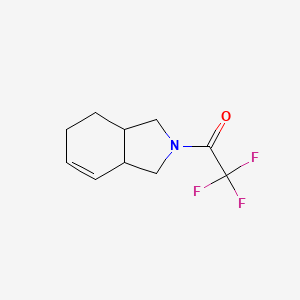

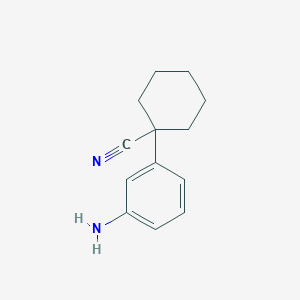
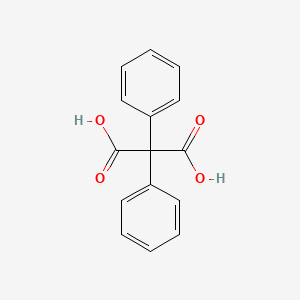
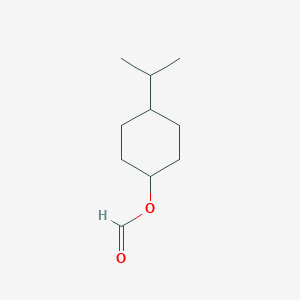
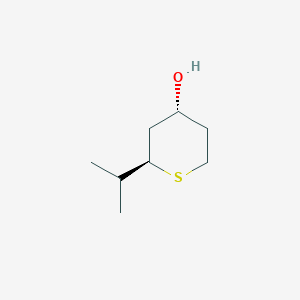
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)
